![molecular formula C18H17FN2O2S B2490383 [2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone CAS No. 851806-75-2](/img/structure/B2490383.png)

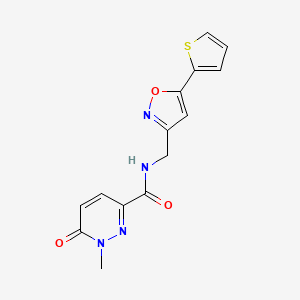

[2-[(2-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

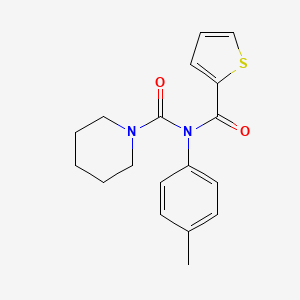

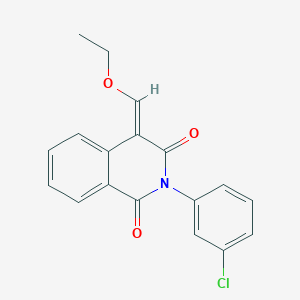

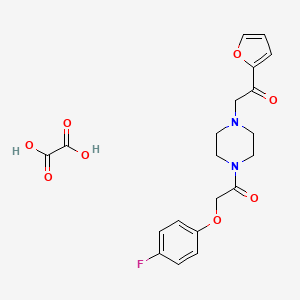

Synthesis Analysis

The synthesis of complex molecules involving fluorophenyl and methoxyphenyl groups typically employs strategic intermediate stages, catalyst- and solvent-free conditions, and sometimes microwave-assisted techniques for efficiency. For instance, the regioselective synthesis of related compounds has been achieved through catalyst-free conditions, highlighting the evolving methodologies in synthesizing fluorinated compounds and their derivatives (Moreno-Fuquen et al., 2019). Additionally, efficient synthetic pathways often involve Friedel-Crafts reactions and DMSO mediated α-oxidation, showcasing the intricate steps required to construct such complex molecules (Zhou et al., 2009).

Molecular Structure Analysis

The elucidation of molecular structures, especially for compounds with complex heterocyclic systems, is paramount. Techniques such as X-ray crystallography, FTIR, NMR spectroscopy, and mass spectrometry are invaluable. Crystallographic and DFT studies have been employed to confirm structures and investigate intermolecular interactions, conformational analyses, and molecular electrostatic potentials (Huang et al., 2021). These studies provide deep insights into the spatial arrangement and electronic environment of atoms within the molecule, influencing its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of such compounds often involves interactions with various reagents to form new bonds or functional groups, illustrating the versatile nature of these molecules. For example, the synthesis of BACE1 inhibitors showcases the molecule's ability to undergo multiple reaction steps, including aminohydantoin formation and Suzuki coupling, to yield biologically active compounds (Zhou et al., 2009).

Mechanism of Action

Mode of Action

The presence of a fluorobenzyl group and a methoxyphenyl group suggests that it may interact with its targets through hydrophobic interactions and hydrogen bonding .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. The compound’s structure suggests it may be involved in pathways related to aromatic compounds .

Pharmacokinetics

Given its molecular weight and structure, it’s likely to have reasonable oral bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown due to the lack of specific target and pathway information .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect the compound .

properties

IUPAC Name |

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2S/c1-23-16-9-5-3-7-14(16)17(22)21-11-10-20-18(21)24-12-13-6-2-4-8-15(13)19/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGDYATXBWDUUHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)N2CCN=C2SCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,5-dimethoxybenzamide](/img/structure/B2490307.png)

![N-(5-(2-(cyclopentylthio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2490310.png)

![N-(4-fluorophenethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2490313.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzamide](/img/structure/B2490317.png)

![4-[1-(3-Ethoxycyclobutyl)triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2490319.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2490321.png)

![2-hydroxy-8-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2490322.png)